

# Technical Support Center: Optimizing Molar Dose of OncoFAP for Therapeutic Efficacy

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## Compound of Interest

Compound Name:	OncoFAP
Cat. No.:	B10831462

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This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the molar dose of **OncoFAP** and its conjugates to achieve maximum therapeutic efficacy in preclinical studies.

## Frequently Asked Questions (FAQs)

**Q1:** What is **OncoFAP** and what is its mechanism of action?

**A1:** **OncoFAP** is a high-affinity small organic ligand that targets Fibroblast Activation Protein (FAP).<sup>[1][2]</sup> FAP is a protein abundantly expressed in the stroma of a majority of human solid tumors, making it an attractive target for cancer therapy.<sup>[2]</sup> **OncoFAP** can be conjugated with therapeutic agents, such as radioactive isotopes (e.g., Lutetium-177 in <sup>177</sup>Lu-**OncoFAP-23**) or cytotoxic drugs (e.g., MMAE in **OncoFAP-GlyPro-MMAE**), to deliver them specifically to the tumor microenvironment.<sup>[3][4]</sup> The therapeutic agent, once localized at the tumor site, can then exert its cytotoxic effect.

**Q2:** What is the optimal molar dose of <sup>177</sup>Lu-**OncoFAP-23** observed in preclinical models?

**A2:** Preclinical studies in tumor-bearing mice have identified an optimal molar dose range of 90 to 250 nmol/kg for <sup>177</sup>Lu-**OncoFAP-23**. This dose range demonstrates high tumor uptake and favorable tumor-to-organ ratios.

**Q3:** What are the consequences of administering a molar dose of <sup>177</sup>Lu-**OncoFAP-23** that is too low or too high?

A3: The biodistribution of <sup>177</sup>Lu-**OncoFAP-23** is highly dependent on the molar dose.

- Doses below 30 nmol/kg can lead to undesirable accumulation in healthy organs.
- Doses higher than 725 nmol/kg may result in reduced tumor uptake due to saturation of the FAP receptors.

Q4: Has **OncoFAP** shown efficacy in combination with other therapies?

A4: Yes, preclinical studies have shown that combining <sup>177</sup>Lu-**OncoFAP-23** with the immunocytokine L19-IL2 can significantly enhance its anti-tumor activity. This combination therapy has been observed to induce a potent, tumor-directed immune response.

Q5: What is the toxicity profile of **OncoFAP-23**?

A5: **OncoFAP-23** and its non-radioactive lutetium-labeled counterpart have exhibited a favorable toxicological profile in preclinical studies, with no significant side effects or signs of toxicity observed at the tested doses.

## Troubleshooting Guide

Issue	Potential Cause	Troubleshooting Steps
Suboptimal anti-tumor efficacy with $^{177}\text{Lu}$ -OncoFAP-23.	Molar dose is outside the optimal range.	Verify the molar dose calculation and administration. Based on preclinical data, the optimal range is 90-250 nmol/kg in mice. Doses that are too low may not deliver a sufficient therapeutic payload, while doses that are too high can saturate the target and reduce tumor uptake.
Low FAP expression in the tumor model.	Confirm the level of FAP expression in your tumor model. OncoFAP's efficacy is dependent on the presence of its target.	
Instability of the radiolabeled conjugate.	Ensure proper handling and storage of $^{177}\text{Lu}$ -OncoFAP-23 to prevent degradation. Verify the radiochemical purity before administration.	
High uptake of $^{177}\text{Lu}$ -OncoFAP-23 in healthy organs.	Molar dose is too low.	Doses below 30 nmol/kg have been shown to result in increased uptake in healthy organs. Increasing the molar dose to the optimal range of 90-250 nmol/kg should improve tumor-to-organ ratios.
Issues with the formulation or administration.	Ensure the formulation is clear and free of precipitates. Administer intravenously as a single dose for preclinical studies.	

Inconsistent results between experiments.	Variability in tumor model.	Ensure consistency in the tumor model, including cell line, tumor size at the start of the experiment, and animal strain.
Inaccurate preparation of dosing solutions.	Double-check all calculations for molarity and dilution. Prepare fresh working solutions for each experiment.	
Improper storage of OncoFAP compounds.	Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.	

## Quantitative Data Summary

Table 1: Molar Dose-Dependent Biodistribution of  $^{177}\text{Lu}$ -OncoFAP-23 in Tumor-Bearing Mice

Molar Dose (nmol/kg)	Tumor Uptake	Healthy Organ Uptake	Key Observation
< 30	Suboptimal	Increased	Unwanted accumulation in healthy organs.
90 - 250	High	Low	Optimal therapeutic window.
> 725	Reduced	-	Receptor saturation leading to decreased tumor targeting.

Table 2: Preclinical Efficacy of  $^{177}\text{Lu}$ -OncoFAP-23 in a SK-RC-52.hFAP Tumor Model

Treatment Group	Molar Dose (nmol/kg)	Radioactivity (MBq/mouse)	Outcome
<sup>177</sup> Lu-OncoFAP-23	250	15	1 of 4 complete remissions.
<sup>177</sup> Lu-OncoFAP-23	250	30	2 of 4 complete remissions.
<sup>177</sup> Lu-OncoFAP-23 + L19-IL2	250	5	Complete and durable remissions in all treated animals.

## Experimental Protocols

### Protocol 1: In Vivo Biodistribution Study of <sup>177</sup>Lu-OncoFAP-23

- Animal Model: Utilize tumor-bearing mice (e.g., BALB/c nude mice with SK-RC-52.hFAP xenografts).
- Preparation of <sup>177</sup>Lu-OncoFAP-23:
  - Radiolabel **OncoFAP-23** with Lutetium-177.
  - Purify the radiolabeled compound and determine the radiochemical purity.
  - Prepare dosing solutions at the desired molar doses (e.g., 3, 30, 90, 250, 725, 2250 nmol/kg) in a suitable vehicle like saline.
- Administration: Administer the prepared <sup>177</sup>Lu-OncoFAP-23 solution intravenously to the mice.
- Sample Collection: At predetermined time points (e.g., 1, 4, 24, 96 hours) post-injection, euthanize the mice.
- Organ Harvesting and Measurement:
  - Collect blood, tumor, and major organs (liver, kidney, spleen, etc.).

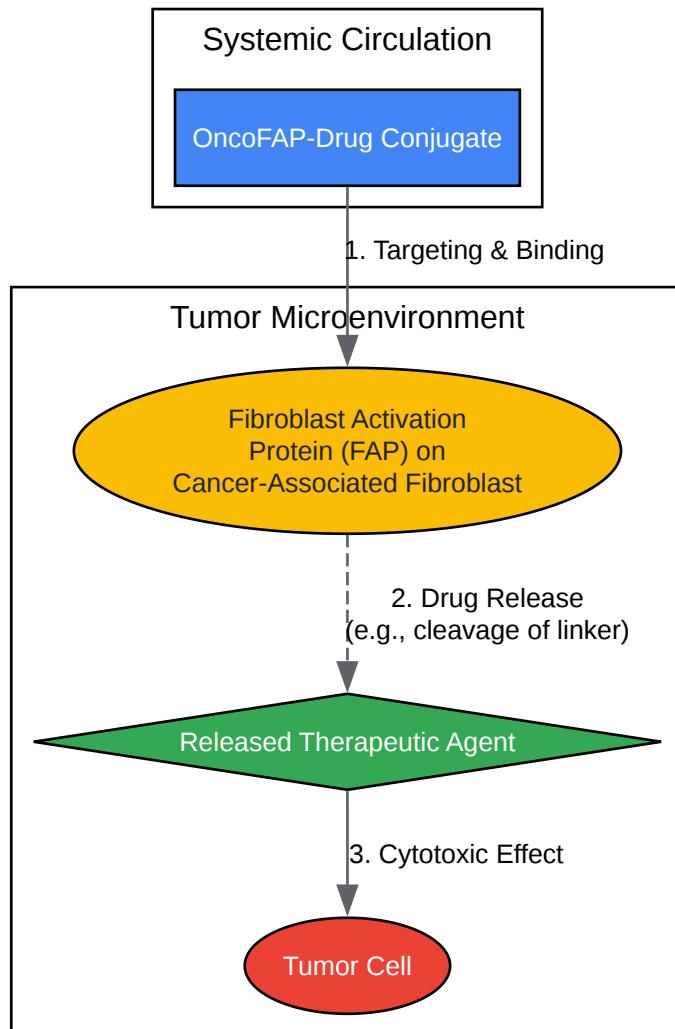
- Weigh each tissue sample.
- Measure the radioactivity in each sample using a gamma counter.
- Data Analysis:
  - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each sample.
  - Determine the tumor-to-organ ratios.

## Protocol 2: In Vivo Therapeutic Efficacy Study

- Animal Model: Use tumor-bearing mice (e.g., BALB/c nude mice with SK-RC-52.hFAP xenografts).
- Group Allocation: Randomize mice into treatment groups (e.g., saline control, <sup>177</sup>Lu-**OncoFAP-23** at different doses, combination therapy with L19-IL2).
- Dosing:
  - Administer a single intravenous injection of <sup>177</sup>Lu-**OncoFAP-23** at the desired molar dose and radioactivity level (e.g., 250 nmol/kg with 5, 15, or 30 MBq/mouse).
  - For combination therapy, administer L19-IL2 according to the optimized schedule.
- Monitoring:
  - Measure tumor volume (e.g., with calipers) and body weight regularly (e.g., every 2-3 days).
  - Monitor the general health of the animals.
- Endpoint: Euthanize mice when tumor volume reaches a predetermined size in the control group or if signs of toxicity are observed.
- Data Analysis:
  - Plot tumor growth curves for each treatment group.

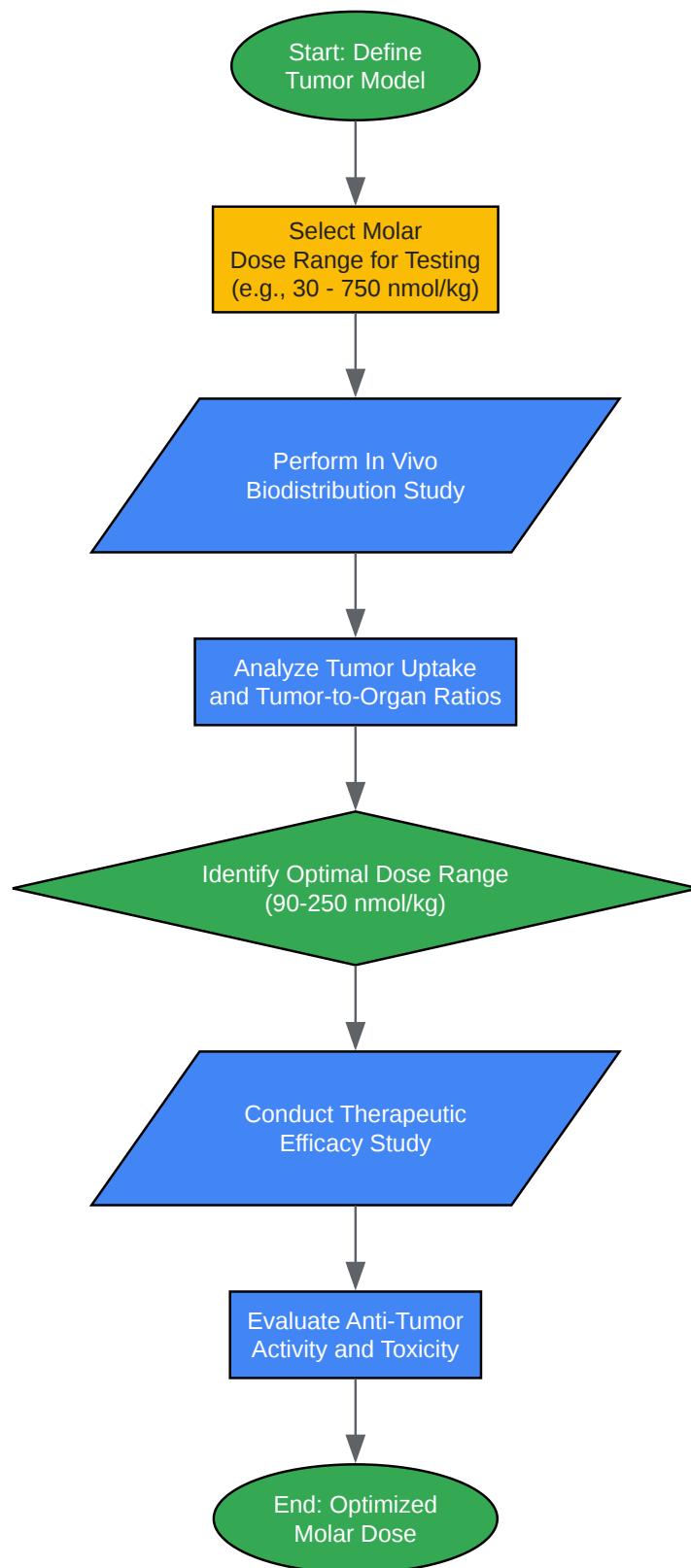
- Perform statistical analysis to compare the efficacy between groups.

## Visualizations



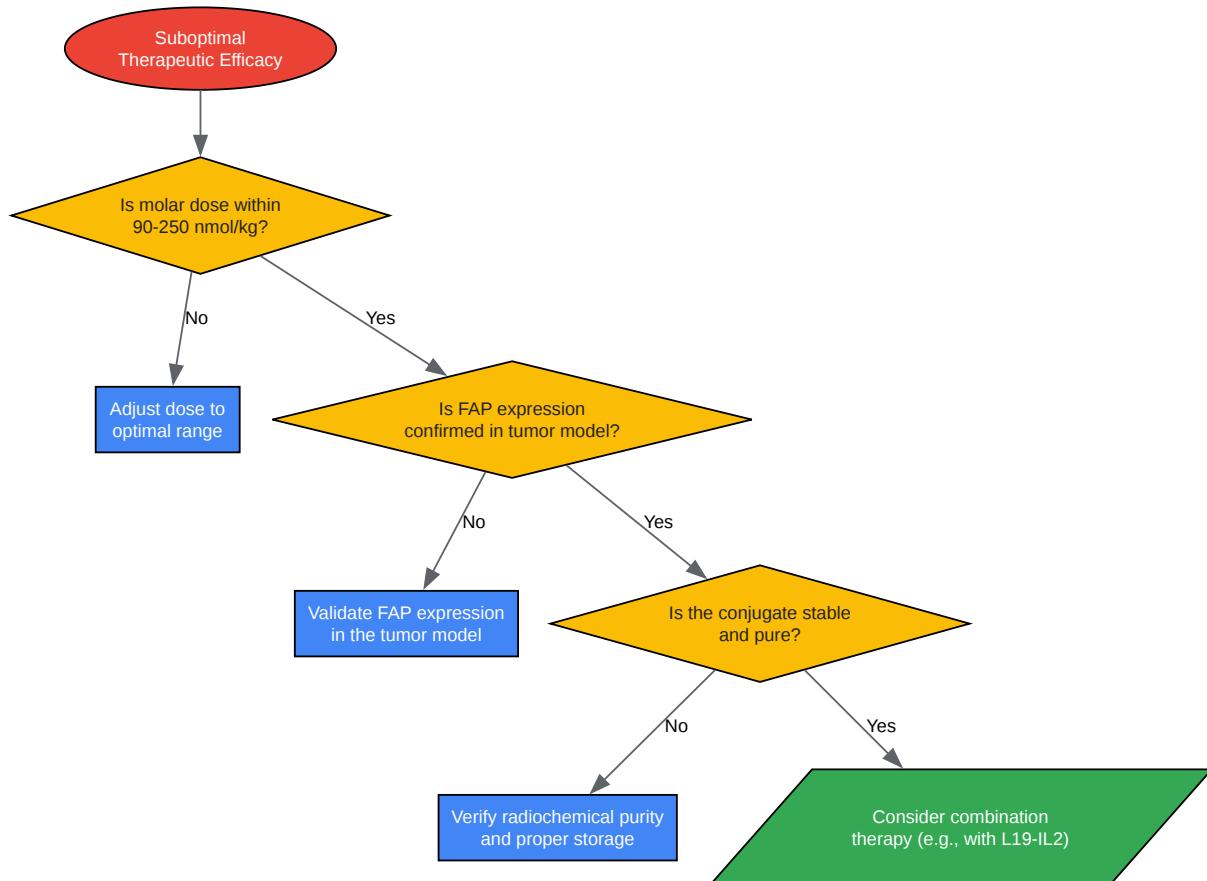
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Caption: **OncoFAP** Mechanism of Action



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Caption: Experimental Workflow for Dose Optimization

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